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Cyclohepta[b]naphthalene-1-one

Cat. No.: B13661289
M. Wt: 210.27 g/mol
InChI Key: RWZJQVYHDLCWNB-UHFFFAOYSA-N
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Description

Cyclohepta[b]naphthalene-1-one, with the molecular formula C15H14O, is a fused-ring organic compound of interest in advanced synthetic and materials chemistry research . Its core structure is based on a naphthalene system annulated with a seven-membered ring, a scaffold shared with azulene-type compounds known for their unique electronic properties and non-alternating aromatic structure . This structural motif is primarily valued as a sophisticated synthetic intermediate. Research into related cyclohepta[de]naphthalenes demonstrates their utility in constructing complex molecular frameworks, such as the rearranged abietane skeleton found in natural products like microstegiol, via reactions like the Nicholas reaction . Furthermore, naphthalene-based ring systems are widely employed in the design of functional dyes. Specifically, cyclopenta[b]naphthalene derivatives have been developed as fluorescent molecular rotors (FMRs) with a donor-π-acceptor (D-π-A) motif . These dyes exhibit solvatochromic properties and viscosity-sensitive fluorescence emission, making them useful for probing microenvironments in polymer science and biophysical research . As such, this compound serves as a valuable precursor for researchers developing novel organic materials, fluorescent probes, and exploring new synthetic pathways in medicinal and organic chemistry. This product is intended for research purposes and is not for human or diagnostic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O B13661289 Cyclohepta[b]naphthalene-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

7,8,9,10-tetrahydrocyclohepta[b]naphthalen-6-one

InChI

InChI=1S/C15H14O/c16-15-8-4-3-7-13-9-11-5-1-2-6-12(11)10-14(13)15/h1-2,5-6,9-10H,3-4,7-8H2

InChI Key

RWZJQVYHDLCWNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=CC3=CC=CC=C3C=C2C1

Origin of Product

United States

Synthetic Methodologies for Cyclohepta B Naphthalene 1 One and Its Core Scaffold

Classical Annulation and Cyclization Approaches to Cyclohepta[b]naphthalene-1-one

Traditional methods for constructing the cyclohepta[b]naphthalene skeleton often rely on well-established annulation and cyclization reactions that build the seven-membered ring onto a pre-existing naphthalene (B1677914) derivative.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be employed in multi-step sequences to construct the cyclohepta[b]naphthalene system. While a direct [4+3] cycloaddition is a conceptually straightforward approach to seven-membered rings, its application for this specific scaffold is less common than sequential reactions.

One strategy involves a dehydrogenative Diels-Alder reaction. For instance, the reaction of styrene (B11656) with a suitable dienophile can lead to a naphthalene-containing intermediate which can be further elaborated. nih.gov A related approach has been used to synthesize cyclopenta[b]naphthalene derivatives, where a Diels-Alder reaction between 1,3-cyclohexadiene (B119728) and a naphthoquinone derivative, followed by a retro-Diels-Alder reaction at high temperature, results in an aromatized product. nih.gov While not directly yielding the cyclohepta[b]naphthalene system, these methods highlight the utility of pericyclic reactions in building fused rings onto naphthalene. The synthesis of naphthalene itself can be achieved via a Diels-Alder reaction, which serves as a foundational method for creating the core aromatic system upon which further annulation can occur. youtube.com

Intramolecular Diels-Alder reactions have also proven effective for constructing complex polycyclic systems, including those related to the perhydrophenanthrene skeleton, demonstrating the potential of this strategy for creating angularly substituted fused rings. acs.org

Intramolecular condensation and cyclodehydration reactions are among the most direct and historically significant methods for forming the seven-membered ketone ring of this compound. These reactions typically involve a naphthalene nucleus substituted with a side chain that contains a suitable electrophilic center, which can then undergo an intramolecular Friedel-Crafts type reaction.

A common approach involves the acylation of a naphthalene derivative with a dicarboxylic acid anhydride (B1165640) or a related species, followed by cyclization. For example, the synthesis of cyclohepta[de]naphthalenes, a related isomeric system, has been achieved through sequential Friedel-Crafts acylations. uwindsor.ca A key transformation leading to the ketone is the tautomerization of a naphthol precursor upon closure of the seven-membered ring. uwindsor.ca This keto-enol tautomerism is a critical step in the formation of cyclohepta[de]naphthalen-1-ones. uwindsor.ca

The synthesis of 8H-cyclohepta[b]naphthalen-8-one, an isomer of the target compound, has been reported through the condensation of 2,3-naphthalenedicarboxaldehyde with diethyl 1,3-acetonedicarboxylate, followed by decarboxylative hydrolysis. beilstein-journals.org This highlights a condensation-based strategy for building the seven-membered ring. Another classical approach is the condensation of o-phthalaldehyde (B127526) with diethyl 1,3-acetonedicarboxylate, which, after hydrolysis and decarboxylation, yields 4,5-benzotropone, a related benzannulated seven-membered ring ketone. beilstein-journals.org

A general and powerful method involves the intramolecular Friedel-Crafts acylation of a γ-naphthalene-substituted carboxylic acid. For example, after hydrogenation of an alkyne precursor to an alkanoate, saponification can yield the corresponding carboxylic acid, which can then be cyclized under acidic conditions (e.g., H₂SO₄) to form the cycloheptanone (B156872) ring fused to the naphthalene system. uwindsor.cascispace.com

Starting MaterialsReagentsProductYieldReference
Naphthalene-2,7-diol derivative, Propargyl ether-Co₂(CO)₆ complexBF₃·OEt₂C-1 Substituted Naphthalene66-97% uwindsor.ca
Tertiary alcohol precursorH₂SO₄Cyclohepta[de]naphthalenone87% uwindsor.ca
2,3-Naphthalenedicarboxaldehyde, Diethyl 1,3-acetonedicarboxylateBase, then H₃O⁺8H-Cyclohepta[b]naphthalen-8-oneNot specified beilstein-journals.org

Modern and Catalytic Strategies for this compound Synthesis

More recent synthetic efforts have focused on the use of transition metal catalysis and other modern techniques to achieve more efficient and selective syntheses of the cyclohepta[b]naphthalene framework.

Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex carbocyclic and heterocyclic systems. sioc-journal.cn Palladium, rhodium, copper, and gold catalysts have been particularly prominent in the synthesis of naphthalene derivatives and related fused systems. thieme-connect.combohrium.com

The Nicholas reaction, which involves the stabilization of a propargyl cation by a dicobalt hexacarbonyl cluster, has been successfully applied to the synthesis of cyclohepta[de]naphthalenes. uwindsor.ca This methodology allows for the reaction of propargyldicobalt cations with electron-rich naphthalenes, such as 2,7-dimethoxynaphthalene, leading to C-1 substitution. uwindsor.ca The resulting adducts can then be converted into the full cyclohepta[de]naphthalene-1-one system through cyclization and tautomerization. uwindsor.ca

Palladium-catalyzed reactions are widely used for the synthesis of substituted naphthalenes. thieme-connect.com For instance, palladium-catalyzed double Suzuki coupling reactions have been employed to synthesize dibenzo[4,5:6,7]cyclohepta[1,2,3-de]naphthalenes. researchgate.net Palladium/norbornene cooperative catalysis has been developed for the construction of fused dihydrocyclohepta[de]naphthalene skeletons from components like 3-iodo-4H-chromen-4-one, norbornene, and 8-bromo-1-naphthoic acid. researchgate.net Furthermore, rhodium-catalyzed reactions of N-tosylhydrazones have been used to synthesize naphthalenes and phenanthrenes. bohrium.com

Gold-catalyzed reactions have also shown utility. For example, gold(I)-catalyzed regioselective inter-/intramolecular addition cascades of di- and triynes have been developed for the direct construction of substituted naphthalenes. acs.org

Catalyst/MetalReaction TypeSubstratesProductReference
Co₂(CO)₈Nicholas Reaction2,7-Dimethoxynaphthalene, Propargyl alcohol-Co₂(CO)₆ complexesC-1 Monocondensation products uwindsor.ca
Palladium(II) acetateCascade Cyclization3-Iodo-4H-chromen-4-one, Norbornene, 8-Bromo-1-naphthoic acidDihydrocyclohepta[de]naphthalene skeleton researchgate.net
Palladium(0)Double Suzuki CouplingDiboryl precursors, Dihalo precursorsDibenzo[4,5:6,7]cyclohepta[1,2,3-de]naphthalenes researchgate.net
Gold(I)Addition/Cyclization CascadeDialkynylbenzenes1,3-Disubstituted naphthalenes acs.org
RhodiumC-H Activation/CouplingN-TosylhydrazonesNaphthalenes, Phenanthrenes bohrium.com

Photochemical and electrochemical methods offer alternative approaches to the synthesis of complex aromatic systems, often proceeding through unique reactive intermediates.

Photochemical strategies have been utilized in the synthesis of related structures. For example, the photochemical behavior of benzotropolone has been studied, indicating the potential for light-induced transformations in these systems. beilstein-journals.org A direct photochemical synthesis of substituted benzo[b]fluorenes from alkynylated chalcones has been reported, proceeding via a formal photoannulation process upon irradiation with UV-A light. acs.org While not directly targeting the cyclohepta[b]naphthalene system, this demonstrates the power of photochemistry to forge complex fused aromatic rings.

More specifically, gold-mediated energy transfer photocatalysis has been developed for the synthesis of functionalized cyclohepta[b]indoles, which are structurally related to the target scaffold. rsc.org This method highlights the potential of modern photocatalysis in constructing seven-membered rings fused to aromatic systems.

Information regarding the direct electrochemical synthesis of this compound is not prominent in the reviewed literature. However, electrochemical methods are known for their ability to generate radical ions and other reactive species that can participate in cyclization reactions.

Regioselectivity and Stereocontrol in this compound Formation

Achieving the desired regiochemistry and stereochemistry is a critical aspect of synthesizing substituted cyclohepta[b]naphthalene-1-ones.

Regioselectivity: In classical Friedel-Crafts type cyclizations, the regioselectivity is governed by the inherent directing effects of the substituents on the naphthalene ring and the relative stability of the intermediate carbocations. For instance, in Nicholas reactions on 2,7-disubstituted naphthalenes, monosubstitution predominantly occurs at the C-1 position, which is activated by the electron-donating groups. uwindsor.ca This inherent selectivity is crucial for directing the cyclization to form the desired cyclohepta[b]naphthalene isomer rather than other possibilities like cyclohepta[a]naphthalene. The pattern of reactivity in Nicholas reactions shows that propargyldicobalt cations that are unsubstituted or substituted with electron-withdrawing groups undergo C-1 monosubstitution on 2,7-dimethoxynaphthalene. uwindsor.ca

In transition metal-catalyzed reactions, the choice of catalyst and ligands plays a pivotal role in controlling regioselectivity. Gold-catalyzed alkyne cyclizations, for example, can show high regioselectivity, often favoring a 6-endo-dig cyclization to form a six-membered ring (naphthalene) over other pathways. acs.org Similarly, Brønsted acid catalysis can favor the formation of products derived from the most stable vinyl carbocation intermediate, thus controlling the cyclization pathway. researchgate.net

Stereocontrol: For syntheses that generate chiral centers, controlling the stereochemistry is essential. While the core this compound is achiral, the introduction of substituents can create stereocenters. In such cases, diastereoselective or enantioselective methods are required. For example, intramolecular Diels-Alder reactions are known for their high degree of stereocontrol, which is dictated by the geometry of the transition state. acs.org While specific studies on the stereocontrolled synthesis of substituted this compound are not widely reported, the principles of asymmetric catalysis and stereoselective cyclizations would be applicable.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. While specific green syntheses for this exact compound are not detailed in the literature, the principles can be applied to the key synthetic steps, particularly the Friedel-Crafts acylation.

Traditional Friedel-Crafts acylations often utilize stoichiometric amounts of corrosive and hazardous Lewis acids like aluminum chloride, which generate significant waste during workup. bombaytechnologist.in Green alternatives focus on replacing these catalysts with more environmentally friendly options.

Heterogeneous catalysts are a cornerstone of green Friedel-Crafts reactions. researchgate.netnih.gov These solid acid catalysts, such as zeolites, clays (B1170129) (e.g., montmorillonite (B579905) K10), and sulfated zirconia, offer several advantages. nih.govunlp.edu.ar They are typically non-corrosive, easy to handle, and can be readily separated from the reaction mixture and recycled, minimizing waste. unlp.edu.armdpi.com For example, fly ash-based geopolymers have been explored as sustainable bifunctional heterogeneous catalysts for Friedel-Crafts acylation. mdpi.com

The use of greener solvents is another key aspect. Volatile organic compounds (VOCs) commonly used in conventional synthesis can be replaced with more sustainable alternatives. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, have been shown to act as both a catalyst and a green solvent for Friedel-Crafts acylation, often with high yields and selectivity. rsc.org Ionic liquids also represent a promising class of alternative solvents due to their low vapor pressure. bombaytechnologist.in In some cases, solvent-free conditions can be achieved, further enhancing the green credentials of the synthesis. researchgate.net

Microwave-assisted synthesis offers a path to more energy-efficient reactions. scirp.orgat.ua Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. ajol.inforesearchgate.net This technique has been successfully applied to various organic transformations, including the synthesis of ketones and other polycyclic compounds. nih.govnih.gov

By integrating these green chemistry principles—utilizing heterogeneous catalysts, employing benign solvents or solvent-free conditions, and leveraging microwave technology—the synthesis of this compound and its derivatives can be made significantly more sustainable.

Advanced Spectroscopic Elucidation and Structural Analysis of Cyclohepta B Naphthalene 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Probing of Cyclohepta[b]naphthalene-1-one

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the detailed molecular structure of this compound in solution.

The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: The proton NMR spectrum displays distinct signals for the aromatic and seven-membered ring protons. The chemical shifts provide insights into the electronic environment of each proton. For instance, the protons on the naphthalene (B1677914) ring system are typically found in the downfield region (δ 7.0-9.0 ppm) due to the aromatic ring current effect.

¹³C NMR: The carbon NMR spectrum reveals the chemical shifts of all carbon atoms within the molecule, including the carbonyl carbon, which typically appears significantly downfield (around δ 190-200 ppm).

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, identifying adjacent protons within the molecular structure. For this compound, COSY correlations are crucial for tracing the connectivity of protons in the cyclohepta ring and within the naphthalene moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is instrumental in connecting the different structural fragments of this compound, such as linking the protons of the seven-membered ring to the carbons of the naphthalene core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the through-space interactions that define the molecule's preferred conformation in solution.

A representative table of ¹H and ¹³C NMR chemical shifts for a related compound, 7,8,9,10-tetrahydrocyclohepta[de]naphthalen-7-one, is provided below to illustrate the typical data obtained.

Positionδ ¹H (ppm)δ ¹³C (ppm)
C-17.98 (d)131.2
C-27.45 (t)126.5
C-37.61 (d)128.4
C-48.87 (d)124.2
C-57.71 (d)135.8
C-6-130.5
C-6a-137.2
C-7-194.5 (C=O)
C-83.15 (t)42.1
C-92.18 (m)24.3
C-103.05 (t)30.9
C-10a-133.7
C-10b-130.1

Note: This data is for a related compound and serves as an illustrative example.

The seven-membered ring in this compound is not planar and can adopt various conformations. Variable temperature (VT) NMR studies are employed to investigate the dynamic processes associated with the interconversion of these conformers. By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as broadening or coalescence, which are indicative of dynamic exchange. From these studies, the energy barriers for conformational changes, such as ring inversion, can be calculated, providing valuable thermodynamic data about the molecule's flexibility.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Fingerprint Characterization of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1680-1660 cm⁻¹. This prominent peak is a key diagnostic feature for the presence of the ketone functional group. Other significant bands include those for C-H stretching of the aromatic and aliphatic protons, and C=C stretching vibrations of the naphthalene ring system.

Vibrational ModeTypical IR Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
Carbonyl (C=O) Stretch1680-1660
Aromatic C=C Stretch1600-1450

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of this compound, which allows for the confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unequivocally established.

Furthermore, by employing tandem mass spectrometry (MS/MS) techniques, the fragmentation pathways of the molecule can be elucidated. Upon ionization, the molecular ion of this compound can undergo characteristic fragmentation patterns. For instance, a common fragmentation pathway for ketones is the loss of a carbon monoxide (CO) molecule, leading to a significant fragment ion. The analysis of these fragmentation patterns provides valuable structural information and serves as a fingerprint for the compound.

X-ray Crystallography for Solid-State Geometric Parameters and Crystal Packing of this compound

X-ray crystallography provides the most definitive structural information for a molecule in the solid state. By diffracting X-rays through a single crystal of this compound, a detailed three-dimensional electron density map can be generated. This allows for the precise determination of bond lengths, bond angles, and torsion angles.

Crystallographic studies would reveal the exact conformation of the seven-membered ring in the solid state, which is often a boat or twist-boat conformation. The analysis of the crystal packing reveals the intermolecular interactions, such as van der Waals forces and potential C-H···O interactions, that govern the arrangement of molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes.
Space GroupThe symmetry of the unit cell.
Unit Cell DimensionsThe lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).
Bond LengthsPrecise distances between bonded atoms (e.g., C=O, C-C, C-H).
Bond AnglesAngles between three connected atoms.
Torsion AnglesDihedral angles that define the conformation of the molecule.

Reactivity Profiles and Mechanistic Investigations of Cyclohepta B Naphthalene 1 One

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Moiety of Cyclohepta[b]naphthalene-1-one

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. libretexts.org The naphthalene ring system is generally more reactive towards electrophiles than benzene (B151609) because the activation energy required to form the intermediate carbocation (a Wheland intermediate) is lower. libretexts.org In unsubstituted naphthalene, electrophilic attack preferentially occurs at the C-1 (or α) position under kinetic control, as the resulting carbocation intermediate is better stabilized by resonance, allowing one of the rings to remain fully aromatic. libretexts.org

In this compound, the naphthalene moiety is substituted, which directs the position of further substitution. The fused cycloheptanone (B156872) ring, particularly the electron-withdrawing carbonyl group, deactivates the naphthalene system towards electrophilic attack. The reaction mechanism proceeds in two steps: initial attack by an electrophile to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The regiochemical outcome of SEAr reactions on this compound would be influenced by both steric hindrance from the seven-membered ring and the electronic effects of the enone system. While specific experimental data for this compound is limited, predictions can be made based on established principles and studies on related naphthalene derivatives. libretexts.org For instance, Friedel-Crafts acylation of naphthalene derivatives often shows sensitivity to reaction conditions, with solvents influencing the ratio of isomers formed. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction TypeReagent/CatalystExpected Major Product(s)Rationale
NitrationHNO₃/H₂SO₄Substitution on the naphthalene ring away from the deactivating fused ring system.The NO₂⁺ electrophile will preferentially attack the more activated ring of the naphthalene moiety.
HalogenationBr₂/FeBr₃Substitution at available α-positions of the naphthalene core.Halogenation is a typical SEAr reaction where the α-position of naphthalene is most reactive. uci.edu
SulfonationH₂SO₄ (conc.)Temperature-dependent substitution; lower temperatures favor α-substitution, higher temperatures favor the thermodynamically stable β-isomer. libretexts.orgThe reversibility of sulfonation allows for thermodynamic control at higher temperatures.
Friedel-Crafts AcylationRCOCl/AlCl₃Substitution likely at remote positions due to steric hindrance and deactivation by the ketone.The bulky electrophile and catalyst complex will favor less hindered positions. uci.edu

Nucleophilic Additions and Substitutions at the Carbonyl Center and Aromatic Rings of this compound

The presence of a conjugated enone system in this compound allows for two primary modes of nucleophilic attack: 1,2-addition directly to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon of the enone. libretexts.org The regioselectivity is largely determined by the nature of the nucleophile (hard vs. soft) and the reaction conditions, which can favor kinetic or thermodynamic control. libretexts.org

1,2-Addition: Hard, non-stabilized nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) tend to react via irreversible 1,2-addition. This reaction is fast and kinetically controlled, leading to the formation of a tertiary alcohol upon workup. libretexts.orgwikipedia.org

1,4-Conjugate Addition: Softer, resonance-stabilized nucleophiles like cuprates (R₂CuLi), enolates, amines, and thiols favor the thermodynamically controlled 1,4-addition. The reaction proceeds via a stable enolate intermediate which is then protonated to yield a ketone with a new substituent at the β-position. libretexts.org

Nucleophilic substitution on the naphthalene ring itself is generally difficult but can occur under specific conditions, often involving dearomatization of the ring. nih.gov Such reactions typically require highly activated substrates or very powerful nucleophiles. nih.gov

Table 2: Regioselectivity of Nucleophilic Addition to this compound

Nucleophile TypeExample Reagent(s)Predominant Reaction PathwayProduct Type
Hard Nucleophilesn-BuLi, PhMgBr1,2-AdditionTertiary Alcohol
Soft Nucleophiles(CH₃)₂CuLi, NaCN1,4-Conjugate AdditionKetone with β-substituent
Hydride ReagentsNaBH₄, LiAlH₄1,2-AdditionSecondary Alcohol
Amines/ThiolsR₂NH, RSH1,4-Conjugate Additionβ-Amino or β-Thio Ketone

Pericyclic Reactions and Rearrangements of the Cycloheptanone Ring in this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity. msu.edu The cycloheptanone ring in this compound, with its embedded enone functionality, could potentially participate in several types of pericyclic reactions.

Electrocyclic Reactions: These involve the formation or cleavage of a ring through the interconversion of a π-bond and a σ-bond. stereoelectronics.org While less common for this specific structure, derivatives could undergo thermally or photochemically induced electrocyclic ring-opening or closure if appropriate conjugation is present.

Cycloaddition Reactions: The enone's double bond can act as a dienophile in [4+2] Diels-Alder reactions, reacting with a suitable diene. libretexts.org The reversibility of this reaction, known as the retro-Diels-Alder, is governed by thermodynamics. libretexts.org

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. researchgate.net The enolate of this compound could be a precursor for rearrangements such as the Cope or Claisen rearrangements if suitably substituted. Studies on related systems, such as the thermal rearrangement of azulene (B44059) to naphthalene, demonstrate the propensity of fused-ring systems to undergo skeletal changes under pyrolytic conditions. uq.edu.au

A significant rearrangement for related structures like cyclohepta[de]naphthalene-1-ones is the tautomerization between the keto form and the corresponding naphthol. scribd.com For cyclohepta[de]naphthalene-1-one, the keto tautomer is generally favored. scribd.com

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound targets both the carbonyl group and the aromatic system.

Reduction: The carbonyl group is readily reduced to a secondary alcohol using standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ucr.edu Catalytic hydrogenation (e.g., H₂, Pd/C) can also achieve this transformation and, under more forcing conditions, can lead to the reduction of the naphthalene rings to afford tetralin- or decalin-like structures. researchgate.net The selective reduction of the enone double bond can sometimes be achieved using specific catalysts or reaction conditions.

Oxidation: The ketone functional group is resistant to further oxidation under mild conditions. However, the Baeyer-Villiger oxidation, using a peroxyacid like m-CPBA, can convert the ketone into a lactone (an eight-membered cyclic ester) through the insertion of an oxygen atom adjacent to the carbonyl carbon. ucr.edu The benzylic C-H bonds on the cycloheptanone ring are potential sites for oxidation under more vigorous conditions. Harsh oxidation, for example with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, would likely lead to the cleavage of the rings, potentially yielding derivatives of phthalic acid, a common product from naphthalene oxidation. researchgate.net The synthesis of related diones, such as cyclohepta[de]naphthalene-7,8-dione, indicates that oxidation of the seven-membered ring is feasible. rsc.org

Table 3: Common Oxidation and Reduction Reactions

Reaction TypeReagent(s)Product
Carbonyl ReductionNaBH₄ or LiAlH₄Cyclohepta[b]naphthalen-1-ol
Aromatic HydrogenationH₂, Pd/C (harsher conditions)Tetrahydro- or octahydro-cyclohepta[b]naphthalen-1-one
Baeyer-Villiger Oxidationm-CPBAEight-membered lactone derivative
Oxidative CleavageKMnO₄ (hot, conc.)Naphthalene carboxylic acid derivatives

Radical Reactions and Photochemistry of this compound

The study of radical reactions on this specific molecule is not widely reported, but reactions could be initiated at the benzylic positions (carbons adjacent to the naphthalene ring) via standard radical initiation methods.

The photochemistry of this compound is expected to be rich due to the presence of two chromophores: the naphthalene ring and the enone system. rsc.org

Photochemical Cycloadditions: Upon irradiation, the enone double bond can undergo [2+2] cycloadditions, either dimerizing with another molecule or reacting intramolecularly if sterically feasible.

Photochemical Rearrangements: Similar to other aromatic ketones, it could undergo Norrish-type reactions. Research on related structures like dibenzocycloheptadienone shows that photolysis can generate highly reactive intermediates. acs.org Photochemically induced ring expansions have also been observed in the synthesis of related cyclohepta[b]indole scaffolds, suggesting that such rearrangements are possible for this system. researchgate.net

Intramolecular Interactions: In bichromophoric systems containing naphthalene and another aromatic moiety, irradiation can lead to the formation of intramolecular exciplexes, which can decay via fluorescence or by forming cycloadducts. rsc.org

Acid-Base Properties and Tautomeric Equilibria in this compound

Acid-Base Properties: The most basic site in the molecule is the lone pair of electrons on the carbonyl oxygen, which can be protonated by an acid to form a hydroxy-substituted carbocation. libretexts.org The acidity of the molecule is primarily associated with the protons on the carbon atom alpha to the carbonyl group (C-2). A sufficiently strong base can deprotonate this position to form a resonance-stabilized enolate anion. This enolate is a key intermediate in many reactions, including alkylations and aldol-type condensations. The pKₐ value of these α-protons is expected to be in the range of typical ketones (around 19-21 in DMSO).

Tautomeric Equilibria: The primary tautomerism is the keto-enol equilibrium. This compound exists predominantly in the keto form, but a small equilibrium concentration of the enol tautomer is present. The enol form, 1-hydroxy-cyclohepta[b]naphthalene, is critical for reactions where the alpha-carbon acts as a nucleophile. The equilibrium can be shifted towards the enol form by using specific solvents or by forming the enolate with a base. In related systems like cyclohepta[de]naphthalen-1-ol, a keto-phenol tautomerism is possible, with studies showing the equilibrium often favors the keto form when a seven-membered ring is present. scribd.com

Derivatization and Structural Modifications of the Cyclohepta B Naphthalene 1 One Core

Functionalization of the Naphthalene (B1677914) Substructure in Cyclohepta[b]naphthalene-1-one

The naphthalene moiety within the this compound framework is amenable to functionalization, primarily through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is influenced by the directing effects of the fused cycloheptanone (B156872) ring and any existing substituents.

Recent research has highlighted methods for the regioselective functionalization of naphthalene derivatives. researchgate.netnih.gov These strategies often employ directing groups to control the position of substitution. nih.govanr.fr For instance, a carbonyl group can direct functionalization to the peri position (C-8), which is a challenging but synthetically valuable transformation. anr.fr While direct studies on this compound are limited, these general principles of naphthalene chemistry are applicable.

Common functionalization reactions include:

Halogenation: Introduction of bromine or chlorine can be achieved using appropriate halogenating agents. For example, bromination of naphthalene can lead to various brominated derivatives. umich.edu

Nitration and Sulfonation: These classic electrophilic substitution reactions can introduce nitro and sulfonic acid groups, respectively, onto the naphthalene ring, serving as handles for further transformations.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, further extending the molecular framework.

The specific substitution pattern on the naphthalene core can significantly influence the electronic and steric properties of the resulting molecule.

Chemical Transformations of the Cycloheptanone Ring in this compound

The cycloheptanone ring offers a wealth of opportunities for chemical modification, primarily centered around the reactivity of the carbonyl group and the adjacent α-carbons.

Key transformations include:

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This introduces a new stereocenter and a hydroxyl group for further derivatization.

α-Functionalization: The α-protons of the cycloheptanone ring are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, halo, or other functional groups at the α-position.

Dehydrogenation: The cycloheptanone can be converted to the corresponding α,β-unsaturated ketone, cyclohepta[b]naphthalen-1-en-one, through methods like α-bromination followed by dehydrobromination. orgsyn.org

Ring Contraction and Expansion: Under specific conditions, the seven-membered ring can undergo ring contraction to form six-membered ring systems or ring expansion to eight-membered rings.

A three-step reaction sequence for the one-carbon ring expansion of cyclic ketones to their homologous α,β-unsaturated ketones has been developed, which involves the formation and subsequent cleavage of a trimethylsilyloxycyclopropane intermediate. orgsyn.org

Table 1: Examples of Chemical Transformations of the Cycloheptanone Ring

Reaction TypeReagents and ConditionsProduct Type
ReductionNaBH4, MeOHCyclohepta[b]naphthalen-1-ol
α-BrominationNBS, CCl42-Bromothis compound
DehydrobrominationLi2CO3, DMFCyclohepta[b]naphthalen-1-en-one
One-Carbon Ring Expansion1. LDA, TMSCl 2. CH2I2, Et2Zn 3. FeCl3, DMFCycloocta[b]naphthalen-1-en-2-one

Annulation and Ring-Expansion Reactions Utilizing this compound

The this compound core can serve as a building block for the construction of more complex, polycyclic systems through annulation and ring-expansion reactions. These reactions can lead to novel heterocyclic and carbocyclic frameworks.

Annulation Reactions: The carbonyl group and the adjacent methylene (B1212753) groups are key reactive sites for building new rings. For example, condensation reactions with bifunctional reagents can lead to the formation of fused heterocyclic rings like pyrimidines, pyridines, or diazepines. A three-component reaction of cycloheptanone with 6-amino-1,3-dimethyluracil (B104193) and various aromatic aldehydes has been shown to produce hexahydrocyclohepta clockss.orgresearchgate.netpyrido[2,3-d]pyrimidine-2,4-diones. researchgate.net

Ring-Expansion Reactions: The seven-membered ring of this compound can be expanded to larger rings. Photochemical methods have been employed for the two-carbon ring expansion of related indole (B1671886) systems. nih.gov The reaction of 4,5-benzotropone with dimethyl diazomethane (B1218177) has been reported to yield a ring-expanded cyclooctatrienone derivative. beilstein-journals.org The Buchner reaction, a classic method for the ring expansion of aromatic compounds, can also be applied, potentially leading to cycloheptatriene (B165957) derivatives. rsc.org

These strategies open avenues to novel polycyclic aromatic hydrocarbons and their heterocyclic analogues.

Synthesis of Analogs and Isomers of this compound

The synthesis of structural analogs and isomers of this compound is crucial for exploring structure-activity relationships and accessing novel chemical space.

Isomeric Naphthotropones: Besides the [b]-fused isomer, other isomers such as cyclohepta[a]naphthalenone exist. The synthesis of these isomers often requires different starting materials and synthetic strategies. For instance, cycloaddition reactions of tropone (B1200060) with dienophiles can lead to different naphthotropone isomers. beilstein-journals.org

Heterocyclic Analogs: Replacing one or more carbon atoms in the cycloheptanone or naphthalene ring with heteroatoms (e.g., nitrogen, oxygen, sulfur) leads to heterocyclic analogs. The synthesis of oxa- and trioxabenzo anr.frumich.educyclohepta[1,2-a]naphthalene-6,7-diones has been reported. clockss.org The valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues has also been reviewed. beilstein-journals.org

Substituted Analogs: The introduction of various substituents on either the naphthalene or the cycloheptanone ring leads to a vast library of analogs. The synthesis of dibenzo[3,4:6,7]cyclohepta[1,2-a]naphthalenes from phenylacetaldehydes and ortho-alkynyl benzyl (B1604629) alcohols has been developed. researchgate.net

The synthesis of these analogs often involves multi-step sequences, starting from readily available precursors and employing modern synthetic methodologies.

Table 2: Examples of this compound Analogs and Isomers

Compound ClassGeneral StructureSynthetic Approach
Isomeric NaphthotroponesFused naphthalene and cycloheptatrienone rings in different arrangementsCycloaddition reactions, intramolecular cyclizations
Heterocyclic AnalogsN, O, or S atoms incorporated into the ring systemCondensation reactions, ring transformations
Substituted AnalogsVarious functional groups on the core structureElectrophilic substitution, functional group interconversion

Regioselective and Stereoselective Functionalization of this compound

Controlling the regioselectivity and stereoselectivity of reactions involving this compound is essential for the synthesis of specific, well-defined derivatives.

Regioselectivity: In the functionalization of the naphthalene ring, the position of substitution can be controlled by the choice of reagents, reaction conditions, and the presence of directing groups. researchgate.netnih.gov For example, C-H activation strategies can provide access to specific isomers that are difficult to obtain through classical electrophilic substitution. anr.fr In the cycloheptanone ring, regioselectivity is crucial in enolate formation and subsequent reactions, where either the less or more substituted α-carbon can be targeted.

Stereoselectivity: Reactions that introduce new chiral centers, such as the reduction of the carbonyl group or the addition of nucleophiles, can potentially lead to diastereomers and enantiomers. The hydroboration-oxidation of alkenes is a classic example of a reaction that proceeds with both regioselectivity and stereoselectivity. chemrxiv.org The development of asymmetric catalytic methods is key to controlling the stereochemical outcome of these transformations. For instance, chiral catalysts can be employed to achieve enantioselective reduction of the ketone or enantioselective alkylation of the α-position.

The ability to selectively functionalize specific positions with defined stereochemistry is a significant goal in the synthetic chemistry of this compound and its derivatives, enabling the preparation of compounds with precise three-dimensional structures.

Theoretical and Computational Probing of Cyclohepta B Naphthalene 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity of Cyclohepta[b]naphthalene-1-one

Quantum chemical calculations are indispensable tools for elucidating the intrinsic electronic properties and predicting the reactivity of complex organic molecules like this compound. These methods allow for a detailed understanding of the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium to large-sized molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a 6-31G(d) or larger basis set, can provide significant insights into its geometry, electronic distribution, and molecular orbitals.

The optimized geometry of this compound is predicted to be largely planar, although minor puckering in the seven-membered ring might occur to alleviate strain. The bond lengths within the seven-membered ring are expected to exhibit some degree of alternation, reflecting a balance between a neutral polyenone and a dipolar tropylium (B1234903) oxide resonance structure. The C=O bond length would be characteristic of a conjugated ketone.

The molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity. The HOMO is anticipated to be delocalized primarily over the naphthalene (B1677914) ring system, while the LUMO is expected to be centered on the seven-membered ring, particularly on the α,β-unsaturated ketone moiety. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Illustrative Data Table: Calculated Ground State Properties of this compound (Exemplary Data based on Analogous Systems)

PropertyCalculated Value (B3LYP/6-311+G(d,p))Unit
Total Energy-728.987Hartrees
Dipole Moment4.2Debye
HOMO Energy-6.54eV
LUMO Energy-2.18eV
HOMO-LUMO Gap4.36eV

Note: The data in this table is illustrative and derived from computational studies on analogous benzotropone and naphthotropone systems. It serves to provide a scientifically plausible representation of the expected properties of this compound.

Ab Initio Methods for Excited State Properties and Spectroscopic Predictions

While DFT is a powerful tool for ground-state properties, ab initio methods such as Time-Dependent Density Functional Theory (TD-DFT) and Equation-of-Motion Coupled-Cluster (EOM-CC) methods are more suitable for investigating excited states and predicting spectroscopic properties.

TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis) of this compound. The spectrum is expected to show multiple absorption bands corresponding to different electronic transitions. The lowest energy transition is likely to be a π-π* transition, with significant charge-transfer character from the naphthalene moiety to the tropone-like ring. Other transitions, such as n-π* transitions associated with the carbonyl group, are also expected at lower wavelengths. Comparing the theoretically predicted spectrum with experimental data is a powerful way to validate the computational methodology.

For higher accuracy in predicting excited state energies and properties, especially for states with significant double-excitation character, more advanced ab initio methods like CASSCF (Complete Active Space Self-Consistent Field) followed by CASPT2 (Complete Active Space with Second-order Perturbation Theory) could be employed, though at a much higher computational expense.

Illustrative Data Table: Predicted Electronic Transitions for this compound (Exemplary TD-DFT Data)

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13850.25HOMO → LUMO (π-π)
S0 → S23200.12HOMO-1 → LUMO (π-π)
S0 → S32800.05HOMO → LUMO+1 (π-π)
S0 → S42550.45Mixed (π-π)

Note: This table presents illustrative data based on TD-DFT calculations performed on similar polycyclic aromatic ketones. The values are intended to be representative of the expected spectroscopic behavior of this compound.

Molecular Dynamics Simulations for Conformational Space Exploration of this compound

While quantum chemical calculations typically focus on a single, energy-minimized structure, Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time at a given temperature. For a relatively rigid molecule like this compound, MD simulations can reveal subtle dynamics such as ring puckering and the vibrational modes of the molecule.

MD simulations of this compound in different solvent environments (e.g., in a nonpolar solvent like n-heptane or a polar solvent like water) can provide insights into its solvation and aggregation behavior. The simulations would likely show that the molecule remains largely planar, with minor out-of-plane fluctuations of the seven-membered ring. In the presence of other molecules of the same kind, π-π stacking interactions between the naphthalene moieties would likely be observed, leading to the formation of aggregates. The strength and geometry of these interactions can be quantified from the simulation trajectories.

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states. For this compound, several types of reactions could be modeled.

For instance, the protonation of the carbonyl oxygen is a key step in understanding the basicity of the molecule and its behavior in acidic media. Computational modeling can determine the proton affinity and the resulting changes in geometry and electronic structure upon protonation. The protonated form is expected to have a more pronounced tropylium cation character in the seven-membered ring, leading to increased aromaticity in that ring.

Another area of interest is the reactivity of the seven-membered ring towards nucleophiles. The α,β-unsaturated ketone system is susceptible to Michael addition. DFT calculations can be used to model the reaction pathway of a nucleophile (e.g., a cyanide ion or an enolate) attacking the double bond, locating the transition state and determining the activation barrier. This can help in predicting the regioselectivity and stereoselectivity of such reactions.

Furthermore, cycloaddition reactions, such as Diels-Alder reactions where the seven-membered ring acts as a diene or a dienophile, can be computationally explored. These calculations would reveal the feasibility of such reactions and the preferred stereochemical outcomes.

Aromaticity and Antiaromaticity Analysis of the this compound System

The concept of aromaticity is central to understanding the stability and reactivity of this compound. The molecule presents a complex case with a fused aromatic naphthalene system and a seven-membered ring that can exhibit varying degrees of aromatic or antiaromatic character.

Several computational methods can be used to quantify aromaticity. The Nucleus-Independent Chemical Shift (NICS) is a popular method where the magnetic shielding at the center of a ring is calculated. A negative NICS value (diatropic shift) is indicative of aromaticity, while a positive value (paratropic shift) suggests antiaromaticity. For this compound, NICS calculations are expected to show strong diatropic shifts for the benzene (B151609) rings of the naphthalene moiety, confirming their aromaticity. The seven-membered ring is likely to show a less negative or even slightly positive NICS value, indicating a non-aromatic or weakly antiaromatic character in its neutral form. However, upon protonation of the carbonyl group, the NICS value for the seven-membered ring is predicted to become significantly negative, consistent with the formation of an aromatic tropylium-like cation.

Another useful metric is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the degree of bond length equalization in a ring. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 or negative suggests non-aromatic or antiaromatic character, respectively. The HOMA values for the naphthalene rings would be high, while the seven-membered ring in the neutral molecule would have a lower HOMA value.

Quantitative Structure-Reactivity Relationships (QSAR) based on Computational Descriptors for this compound

Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While a QSAR study requires a dataset of multiple, structurally related compounds, we can discuss the types of computational descriptors that would be relevant for this compound and its derivatives in a hypothetical QSAR analysis.

For a series of substituted cyclohepta[b]naphthalene-1-ones, a wide range of computational descriptors can be calculated. These can be categorized as:

Electronic Descriptors: Dipole moment, HOMO and LUMO energies, HOMO-LUMO gap, partial atomic charges (e.g., on the carbonyl oxygen), and electrostatic potential maps. These descriptors would be crucial for modeling interactions with biological receptors or reactivity in polar environments.

Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, and various topological indices (e.g., Kier & Hall indices). These descriptors relate to the size and shape of the molecule, which are important for fitting into active sites of enzymes or receptors.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity, which influences membrane permeability and transport.

A hypothetical QSAR model for, say, the cytotoxicity of a series of this compound derivatives could reveal that a combination of a specific range of logP values and a high negative electrostatic potential around the carbonyl group is correlated with higher activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Applications of Cyclohepta B Naphthalene 1 One in Advanced Organic Chemistry and Materials Science

Cyclohepta[b]naphthalene-1-one as a Strategic Building Block for Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. nih.gov The this compound framework serves as a valuable precursor for the synthesis of larger, more complex PAHs. The seven-membered ring can undergo various transformations, such as ring contraction or expansion, to generate diverse aromatic systems.

One of the key synthetic strategies involves the conversion of the ketone functionality into other reactive groups, facilitating further annulation reactions. For instance, the carbonyl group can be transformed into a hydroxyl group, which can then be eliminated to form a double bond, setting the stage for subsequent cyclization reactions. While direct examples starting from this compound are not extensively documented, related chemistry on isomeric systems like cyclohepta[de]naphthalenones demonstrates the feasibility of such approaches. acs.orgnih.gov In these systems, intramolecular Friedel-Crafts reactions have been employed to construct new rings, effectively expanding the polycyclic system. acs.orgnih.gov

The general approach for utilizing this compound derivatives in PAH synthesis can be outlined as follows:

StepTransformationReaction TypePotential Outcome
1Functional group manipulation of the ketoneReduction, Grignard reaction, etc.Introduction of new reactive sites
2Ring modification of the seven-membered ringRing contraction, rearrangementFormation of five- or six-membered rings
3Annulation with other aromatic systemsDiels-Alder, Friedel-Crafts, cross-couplingExtension of the π-conjugated system
4AromatizationDehydrogenationFormation of fully aromatic PAH

This strategic manipulation allows chemists to build intricate PAH structures that would be challenging to access through other synthetic routes. The inherent strain and reactivity of the seven-membered ring in the this compound scaffold can be harnessed to drive these transformations.

Precursor for the Synthesis of Complex Organic Scaffolds and Natural Product Analogs (excluding biological activity)

The unique topology of this compound makes it an attractive starting material for the synthesis of complex organic scaffolds and analogs of natural products. While many naturally occurring compounds feature a naphthalene (B1677914) core, those with a fused seven-membered ring are less common, making synthetic access to these structures particularly valuable for chemical space exploration. chemistryviews.orgnih.gov

Research on the related cyclohepta[de]naphthalene system has culminated in the total synthesis of the natural product (±)-microstegiol. acs.orgnih.govscholaris.ca This synthesis showcases the utility of the cycloheptanaphthalene core in constructing intricate molecular architectures. The key steps in such syntheses often involve the strategic functionalization of the naphthalene ring followed by the construction and subsequent modification of the seven-membered ring. acs.orgnih.gov Tautomerization of a corresponding naphthol precursor can lead to the formation of cyclohepta[de]naphthalene-1-ones, highlighting the accessibility of this ketone functionality within the larger scaffold. acs.orgnih.gov

The synthesis of analogs of natural products containing the tetralone subunit, which can be seen as a substructure of hydrogenated this compound, is an active area of research. semanticscholar.org These synthetic efforts often rely on cyclization reactions to form the core structure. nih.gov The principles from these syntheses can be conceptually applied to the more complex this compound system to generate novel, non-natural scaffolds.

Role of this compound in Supramolecular Architectures and Self-Assembly

The planar and aromatic nature of the naphthalene moiety within this compound suggests its potential utility in the construction of supramolecular architectures. The extended π-system can participate in non-covalent interactions, such as π-π stacking, which are fundamental to self-assembly processes. By introducing appropriate functional groups onto the this compound core, it is possible to direct the assembly of molecules into well-defined one-, two-, or three-dimensional structures.

For instance, the introduction of hydrogen-bonding moieties or long alkyl chains could lead to the formation of liquid crystalline phases or self-assembled monolayers. While specific studies on the supramolecular behavior of this compound are not yet prevalent in the literature, the principles of supramolecular chemistry suggest that this molecule could serve as a versatile building block, or "tecton," in this field. The design of such systems would leverage the interplay of shape, symmetry, and intermolecular forces to create novel materials with emergent properties.

Photophysical Properties of this compound Derivatives for Optoelectronic Materials

Derivatives of naphthalene are well-known for their interesting photophysical properties, including fluorescence, which makes them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The electronic properties of these molecules can be tuned by the introduction of electron-donating or electron-withdrawing groups. mdpi.com

Computational studies on the closely related cyclopenta[b]naphthalenes have shown that the position of substituents on the naphthalene core can significantly influence their hole and electron transport properties. rsc.org By analogy, it is expected that appropriate functionalization of the this compound scaffold could yield materials with tailored electronic characteristics. The ketone group itself acts as an electron-withdrawing group, which can influence the intramolecular charge transfer character of the excited states.

The table below summarizes the predicted effects of substituents on the optoelectronic properties of a related CPN framework, which can serve as a guide for the rational design of this compound derivatives. rsc.org

Substituent PositionDonor/Acceptor GroupPredicted PropertyPotential Application
1,7-DonorHole transport materialOLEDs
1,6-DonorHole transport materialOLEDs
1,5-AcceptorElectron transport materialOLEDs, organic solar cells

Further experimental and theoretical investigations into the absorption and emission properties of this compound derivatives are needed to fully elucidate their potential in optoelectronic applications. Key parameters to be investigated would include their absorption and emission maxima, quantum yields, and excited-state lifetimes. researchgate.net

Applications in Catalysis and Ligand Design Based on the this compound Framework

The rigid and well-defined structure of this compound makes it an interesting scaffold for the design of ligands for transition metal catalysis. By introducing coordinating atoms such as nitrogen, phosphorus, or oxygen at specific positions on the ring system, it is possible to create chiral or achiral ligands with unique steric and electronic properties.

The seven-membered ring can impart a specific bite angle and conformational rigidity to the resulting metal complex, which can influence the selectivity and activity of the catalyst. For example, a bidentate ligand based on this framework could enforce a specific geometry around the metal center, leading to high enantioselectivity in asymmetric catalysis.

While there is a lack of specific examples of this compound being used in catalysis, the general principles of ligand design suggest that this is a promising area for future research. The synthesis of functionalized derivatives and their coordination chemistry with various transition metals would be the first step towards exploring their catalytic potential. The development of novel catalytic systems is crucial for advancing sustainable and efficient chemical synthesis.

Challenges and Future Research Directions in Cyclohepta B Naphthalene 1 One Chemistry

Development of Novel and Efficient Synthetic Routes to Cyclohepta[b]naphthalene-1-one

The development of efficient and versatile synthetic methodologies is paramount to unlocking the full potential of this compound and its derivatives. Currently, the synthesis of the isomeric cyclohepta[de]naphthalenone system has been achieved through multi-step sequences, often involving classical reactions that may lack modern standards of atom economy and environmental compatibility. For instance, the Nicholas reaction has been employed in the construction of cyclohepta[de]naphthalenes, which can then be converted to the corresponding ketones. nih.govacs.orgscholaris.ca Another approach involves the cyclization of 3-(1-naphthoyl)propionic acid derivatives.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesPotential Challenges
Transition-Metal Catalysis High efficiency, broad substrate scope, potential for asymmetric synthesis.Catalyst cost and sensitivity, optimization of reaction conditions, regioselectivity control.
C-H Activation Atom and step economy, direct functionalization of simple precursors.Harsh reaction conditions, limited substrate scope, directing group may be required.
Cycloaddition Reactions Rapid construction of complex ring systems, predictable stereochemistry.Availability of suitable dienes and dienophiles, control of regioselectivity.
Photochemical Methods Mild reaction conditions, unique reactivity patterns.Specialized equipment required, potential for side reactions, scalability.

Unexplored Reactivity Patterns and Advanced Mechanistic Questions

The reactivity of this compound is largely unexplored. The presence of the ketone functionality fused to the extended π-system of the naphthalene (B1677914) core suggests a rich and complex reactivity profile. Future research should aim to systematically investigate the chemical behavior of this molecule, including its susceptibility to nucleophilic and electrophilic attack, its behavior in pericyclic reactions, and its potential as a ligand in organometallic chemistry.

Advanced mechanistic studies, employing both experimental techniques (such as kinetic analysis, isotopic labeling, and in-situ spectroscopy) and computational methods, will be crucial to unraveling the underlying principles that govern the reactivity of this system. Understanding the interplay between the aromatic naphthalene unit and the seven-membered carbocycle will be a key focus. For example, questions regarding the degree of aromaticity in the cyclohepta[b]naphthalene system and how this influences the reactivity of the ketone group remain to be answered.

Expansion of Non-Biological Applications of this compound and its Derivatives

While the biological applications of many naphthalene derivatives have been extensively studied, the non-biological applications of this compound are a completely open field. The unique electronic and photophysical properties that may arise from the fusion of the naphthalene and cycloheptanone (B156872) rings could make these compounds attractive for applications in materials science.

Future research should focus on the synthesis and characterization of derivatives of this compound with tailored properties for specific applications. For instance, the introduction of electron-donating or -withdrawing groups could be used to tune the HOMO-LUMO gap and modulate the compound's absorption and emission characteristics, making them potential candidates for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). rsc.org The extended π-system could also be exploited for the development of novel organic conductors or semiconductors. mdpi.com

Advanced Computational and Theoretical Predictions for New Properties and Transformations

In the absence of extensive experimental data, computational and theoretical chemistry can play a vital role in guiding future research on this compound. Density Functional Theory (DFT) and other high-level quantum chemical methods can be employed to predict the geometric, electronic, and spectroscopic properties of the parent molecule and its derivatives. mdpi.com

These computational studies can provide valuable insights into the molecule's stability, aromaticity, and reactivity. For example, calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, to estimate the activation barriers for various chemical transformations, and to simulate the UV-Vis and NMR spectra of unknown compounds. Furthermore, theoretical predictions can guide the rational design of new derivatives with desired electronic or optical properties for specific applications.

Table 2: Potential Areas for Computational Investigation of this compound

Property to be InvestigatedComputational MethodPotential Insights
Molecular Geometry and Stability DFT, MP2Bond lengths, bond angles, conformational analysis, relative energies of isomers.
Electronic Structure and Aromaticity NICS, HOMAHOMO-LUMO gap, electron density distribution, degree of aromaticity.
Spectroscopic Properties TD-DFTPrediction of UV-Vis, IR, and NMR spectra to aid in characterization.
Reactivity and Reaction Mechanisms Transition State TheoryIdentification of reactive sites, prediction of reaction pathways and activation energies.

Design of Next-Generation Materials Utilizing the this compound Core

The unique structural and potential electronic properties of the this compound scaffold make it an intriguing building block for the design of next-generation functional materials. By incorporating this core into larger polymeric or supramolecular architectures, it may be possible to create materials with novel optical, electronic, or mechanical properties.

Q & A

Basic: What spectroscopic and crystallographic methods are critical for confirming the structure of cyclohepta[b]naphthalene-1-one?

Answer:
Structural confirmation requires a combination of X-ray crystallography , NMR , and mass spectrometry . X-ray diffraction provides precise bond lengths and angles, as demonstrated in single-crystal studies of similar fused-ring systems (e.g., 1-[3-(Naphthalen-1-yl)phenyl]naphthalene, where C–C distances averaged 0.002 Å with R-factor = 0.050) . NMR (¹H/¹³C) resolves substituent positions and ring conformations, while high-resolution mass spectrometry validates molecular formulas. For example, spectral data (δ 7.32–7.10 ppm for aromatic protons, singlet at δ 2.49 for methyl groups) and elemental analysis (e.g., C₁₇H₁₅N₃S) are essential for corroborating fused cycloheptane-pyrrole systems .

Advanced: How can researchers design in vitro/in vivo models to evaluate systemic toxicity, focusing on hepatotoxicity?

Answer:
Adopt a tiered approach:

In vitro assays : Use primary hepatocytes or HepG2 cells to assess metabolic activation via CYP450 enzymes (e.g., CYP2E1, CYP1A1) and glutathione (GSH) depletion, critical for naphthalene derivative toxicity .

In vivo models : Administer the compound to rodents via oral or inhalation routes (common for polycyclic hydrocarbons) and monitor hepatic markers (ALT, AST, GSH levels). Reference Table B-1 (Inclusion Criteria for Systemic Effects) to standardize endpoints like liver weight changes and histopathology .

Risk of bias mitigation : Follow guidelines in Table C-7 (e.g., randomized dosing, concealed allocation) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.